
7-Hydroxyflavone
Description
Crystallographic Analysis and Molecular Geometry
7-Hydroxyflavone (C₁₅H₁₀O₃) is a hydroxylated derivative of flavone, characterized by a hydroxyl group at position 7 of the chromone ring. Crystallographic studies reveal a monoclinic crystal system with space group Pca2₁ and unit cell parameters a = 5.234 Å, b = 21.121 Å, c = 10.243 Å, and β = 93.52° . The molecule adopts a planar configuration, with the phenyl ring (B-ring) oriented at a dihedral angle of 13° relative to the chromone moiety (A- and C-rings) . Key bond lengths include the C=O bond at 1.230 Å and O–H···O hydrogen bonds (2.42–2.65 Å) stabilizing the structure .
Table 1: Molecular Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₀O₃ | |
Molecular Weight | 238.24 g/mol | |
Melting Point | 245–247°C | |
Crystal System | Monoclinic | |
Solubility | Insoluble in H₂O; soluble in DMSO, acetone |
Tautomeric Forms and Resonance Stabilization
This compound exhibits tautomerism mediated by intramolecular hydrogen bonding between the 7-hydroxyl group and the carbonyl oxygen at position 4. In acidic media, the neutral form dominates, while deprotonation at pH > 7 generates the anionic form . Excited-state proton transfer (ESPT) leads to a tautomer with a keto–enol equilibrium, evidenced by a fluorescence emission shift from 407 nm (neutral) to 570 nm (tautomer) . Resonance stabilization is enhanced by conjugation across the π-system, with the hydroxyl group acting as an electron donor.
Comparative Analysis with Flavonoid Isomers
Compared to isomers like 3-hydroxyflavone and 5-hydroxyflavone, this compound shows distinct electronic and bioactive properties:
- Bioactivity : this compound inhibits EV71 3C protease (IC₅₀ = 2.48 μM) more effectively than 3-hydroxyflavone .
- Solubility : The 7-hydroxyl group reduces hydrophobicity compared to non-hydroxylated flavones (e.g., flavone’s LogP = 3.62 vs. This compound’s LogP = 3.02) .
- Metabolism : Microbial transformations by Nocardia spp. yield 7-methoxyflavone, whereas Beauveria bassiana produces glucosylated derivatives .
Propriétés
IUPAC Name |
7-hydroxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGPSCMMNJKMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022328 | |
Record name | 7-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-86-7 | |
Record name | 7-Hydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6665-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-2-phenyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE72458E4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyflavone can be achieved through various methods. One common approach involves the cyclization of o-hydroxychalcones. For instance, 2’,4’-dihydroxyacetophenone can be reacted with benzoyl chloride in the presence of a base such as potassium carbonate to form this compound . Another method involves the use of 2-hydroxyacetophenone and benzaldehyde under basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
7-Hydroxyflavone can be compared with other similar flavonoid compounds such as:
Baicalein: Another hydroxylated flavone with potent antioxidant and anti-inflammatory properties.
Luteolin: Known for its strong anti-inflammatory and anticancer activities.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for various therapeutic applications .
Comparaison Avec Des Composés Similaires
Key Characteristics:
- Molecular Weight: 238.24 g/mol (monoisotopic mass: 238.063) .
- Solubility: Limited aqueous solubility, enhanced via β-cyclodextrin complexation (solubility increases with β-CD concentration) .
- Spectroscopic Properties : Exhibits pH-dependent fluorescence due to excited-state proton transfer (ESPT), with dual emission in acidic and basic media .
- Biological Activities :
- Antioxidant : Scavenges DPPH radicals via electron transfer, attributed to the -OH group at position 7 .
- Antimicrobial : Inhibits bacterial and fungal growth .
- Enzyme Inhibition : Potent inhibitor of fatty acid amide hydrolase (FAAH; IC₅₀: 0.5–1 µM) .
- Anticancer : Suppresses drug-resistant cancer cell proliferation .
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Hydroxyflavone (3HF) vs. 7-Hydroxyflavone (7HF)
The position of hydroxyl substitution profoundly affects biological and photophysical properties (Table 1).
Methoxy Derivatives: 7-Methoxyflavone vs. This compound
Methoxy substitution at position 7 alters solubility and bioactivity (Table 2).
Broader Flavonoid Comparisons
7HF shares structural motifs with other flavonoids but differs in key functionalities (Table 3).
- Functional Insights : Quercetin’s multiple -OH groups enhance antioxidant capacity but reduce metabolic stability compared to 7HF . Kaempferol, while a stronger FAAH inhibitor, lacks 7HF’s pH-responsive fluorescence .
Activité Biologique
7-Hydroxyflavone (7-HF) is a flavonoid compound that has garnered significant interest due to its diverse biological activities, particularly its anticancer and antioxidant properties. This article provides a comprehensive overview of the biological activity of 7-HF, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and is known for its phenolic structure, which plays a crucial role in its biological activities. The compound can be isolated from various plant sources, notably from the leaves of Avicennia officinalis .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 7-HF through various in vitro assays. The following table summarizes the findings regarding its effectiveness against different cancer cell lines:
Cell Line | Type | IC50 (µg/mL) |
---|---|---|
HeLa | Cervical cancer | 22.56 ± 0.21 |
MDA-MB231 | Breast cancer | 3.86 ± 0.35 |
These results indicate that 7-HF exhibits promising anticancer activity, particularly against breast cancer cells, where it shows a significantly lower IC50 value compared to cervical cancer cells .
Antioxidant Properties
The antioxidant capacity of 7-HF has been extensively studied, revealing its ability to scavenge free radicals. The compound's antioxidant activity was quantified using the DPPH radical scavenging assay, yielding an IC50 value of 5.55 ± 0.81 µg/mL at a standard concentration of 50 µg . This indicates that 7-HF is a potent antioxidant capable of mitigating oxidative stress.
Antioxidant Mechanism
Research has shown that 7-HF exerts its protective effects against oxidative stress through specific signaling pathways. In a study involving nicotine-induced oxidative stress in renal proximal tubule cells, it was found that 7-HF activates the ERK/Nrf2/HO-1 pathway, enhancing cellular defense mechanisms against oxidative damage . This contrasts with other flavonoids like 3-hydroxyflavone, which utilize different pathways for their protective effects.
Molecular Docking Studies
Molecular docking studies have further elucidated the binding affinity of 7-HF to various proteins involved in apoptosis and oxidative stress responses. For instance, it demonstrated a significant binding affinity to the anti-apoptotic Bcl-2 protein with an estimated free energy of binding at -6.3 kcal/mol . Such interactions suggest potential therapeutic applications in cancer treatment.
Case Studies and Research Findings
- Isolation from Avicennia officinalis : A study isolated 7-HF from the methanolic extract of Avicennia officinalis and evaluated its biological activities. The results confirmed both anticancer and antioxidant properties, supporting its potential use as a therapeutic agent .
- Comparative Study on Hydroxyflavones : A comparative analysis between 3-hydroxyflavone and this compound highlighted their differential roles in combating oxidative stress, with distinct mechanisms underlying their protective effects against renal cell injury .
Q & A
Basic: What are the standard methods for synthesizing and characterizing 7-Hydroxyflavone?
Answer:
Synthesis typically involves hydroxylation of flavone precursors or extraction from natural sources (e.g., plants or microbial strains like Amycolatopsis sp.). Characterization requires multi-modal spectroscopy:
- NMR spectroscopy (1H, 13C, HSQC, HMBC, NOESY) confirms the structure (e.g., 7-hydroxy substitution and phenyl ring positioning) .
- Mass spectrometry validates molecular weight (C15H10O3) and fragmentation patterns.
- Chromatography (HPLC, TLC) ensures purity. Reproducibility hinges on detailed reporting of solvent systems, reaction conditions, and spectral acquisition parameters, as per journal guidelines .
Basic: How can researchers resolve discrepancies in reported bioactivity data (e.g., antioxidant vs. enzyme inhibition)?
Answer:
Contradictions often arise from assay variability (e.g., cell lines, ROS measurement methods, or CYP1A1 inhibition protocols). Mitigation strategies:
- Standardize experimental conditions (pH, temperature, solvent controls) to reduce confounding variables.
- Cross-validate results using orthogonal assays (e.g., fluorometric vs. colorimetric ROS detection) .
- Contextualize findings with literature (e.g., this compound’s Ki for CYP1A1 is 0.015 μM, but selectivity over CYP1A2 depends on isoform-specific assay setups) .
Advanced: What mechanistic insights support this compound’s role in mitigating oxidative stress in myocardial ischemia/reperfusion injury (MI/RI)?
Answer:
In MI/RI models, this compound reduces malondialdehyde (MDA) and enhances superoxide dismutase (SOD) activity by:
- Scavenging ROS via its phenolic hydroxyl groups.
- Modulating signaling pathways (e.g., AGE-RAGE axis) to suppress inflammatory cascades .
Experimental validation requires in vivo ischemia-reperfusion protocols (e.g., coronary artery ligation in rodents) combined with ex vivo mitochondrial functional assays .
Advanced: How does this compound exhibit selectivity for CYP1A1 over CYP1A2?
Answer:
The 6-fold selectivity for CYP1A1 (Ki = 0.015 μM vs. CYP1A2) arises from:
- Structural interactions : The 7-hydroxyl group forms hydrogen bonds with CYP1A1’s active site, while steric hindrance in CYP1A2 reduces affinity.
- Computational modeling : Docking studies highlight differences in substrate-binding pockets between isoforms .
Advanced validation employs recombinant CYP enzymes and inhibition kinetics under controlled redox conditions .
Advanced: What advanced analytical techniques are used to study this compound’s photophysical properties in drug delivery systems?
Answer:
- Time-resolved fluorescence spectroscopy quantifies excited-state dynamics in nanoformulations (e.g., silica nanoparticles) .
- DFT/TD-DFT calculations predict electronic transitions and validate experimental spectra .
- Transmission electron microscopy (TEM) assesses nanostructure morphology and drug-loading efficiency .
Methodological: How should researchers design experiments to balance in vitro and in vivo models for this compound studies?
Answer:
- In vitro : Prioritize cell-free systems (e.g., enzyme inhibition assays) and primary cell cultures (e.g., hepatocytes for CYP studies) to isolate molecular mechanisms .
- In vivo : Use disease-specific models (e.g., MI/RI in rodents) with rigorous controls for bioavailability and metabolism. Dose-response studies must account for species-specific pharmacokinetics .
- Data integration : Combine omics (transcriptomics/proteomics) with phenotypic outcomes to link mechanism to efficacy .
Methodological: What are best practices for reporting this compound research to ensure reproducibility?
Answer:
- Detailed Supplementary Materials : Include raw NMR spectra, chromatograms, and crystallographic data (if available) .
- Statistical transparency : Report error margins (SEM/SD), n-values, and statistical tests used.
- Ethical compliance : Disclose animal/cell line sources, IRB approvals, and conflict of interest statements .
Emerging Research: Can this compound be integrated into nanostructured systems for enhanced therapeutic delivery?
Answer:
Yes. Studies demonstrate:
- MCM-41 silica nanoparticles improve solubility and controlled release in acetonitrile solutions .
- ZnO–rGO nanocomposites enhance photostability for optical sensor applications .
Future work should optimize biocompatibility and assess toxicity in in vivo biodistribution studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.